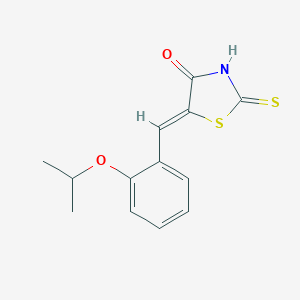

(5E)-5-(2-异丙氧基苯亚甲基)-2-巯基-1,3-噻唑-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, also known as IPT, is a thiazole derivative that has been widely studied due to its potential applications in medicinal chemistry and biochemistry. It has been used to synthesize various compounds and has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial activities. IPT has been studied in the context of its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

科学研究应用

Olefin Metathesis

This compound is extensively used for olefin metathesis, which is the rearrangement of carbon–carbon double bonds . It’s a well-known strategy to control its complex reactivity by modifying the phenyl ring in the ligand .

Catalyst for Ring-Closing Metathesis

It has been used as a catalyst for ring-closing metathesis of unprotected peptides in water .

Catalyst for Olefin Metathesis in Water

The compound has been used as a highly active catalyst for olefin metathesis in water .

Catalyst for Olefin Metathesis in Aqueous Media

It has been used as a catalyst for olefin metathesis in aqueous media under ultrasound and microwave irradiation .

Catalyst for Cross Metathesis

The compound has been used as a catalyst for cross metathesis of terminal, type 1 olefins . It provides improved selectivity in metathesis of substrates bearing unprotected -OH and -COOH groups .

Catalyst for Ring-Opening Metathesis Polymerization-Induced Self-Assembly

It has been used as a catalyst for ring-opening metathesis polymerization-induced self-assembly .

Catalyst for Metathesis of Cardanol

The compound has been used as a catalyst for metathesis of cardanol over ammonium tagged Hoveyda-Grubbs type catalyst supported on SBA-15 .

Catalyst for Metathesis@MOF

It has been used as a catalyst for Metathesis@MOF: Simple and Robust Immobilization of Metathesis Catalysts inside (Al)MIL-101-NH2 .

作用机制

Target of Action

The primary target of this compound is the Hoveyda–Grubbs (HG) second-generation catalyst (HG-II) . This catalyst is a Ru complex with a 2-isopropoxybenzylidene ligand and is extensively used for olefin metathesis .

Mode of Action

The compound interacts with its target by modifying the phenyl ring in the ligand, thereby directly influencing the coordination of the phenolic oxygen to the metal center . A functional group attached to the phenolic moiety in the 2-alkoxybenzylidene ligand can indirectly affect the reactivities of HG-type complexes .

Biochemical Pathways

The compound affects the olefin metathesis pathway, which involves the rearrangement of carbon–carbon double bonds . The ligand exchange reactions between HG-II and phenolic moiety-modified 2-alkoxybenzylidene ligands are useful for evaluating the structural effects of the ligands .

Result of Action

The compound’s action results in the control of the complex reactivity of the HG-II catalyst . Specifically, an ethylene amide or an ester group at the terminal phenolic moiety in the benzylidene ligand was found to influence the relative stabilities of HG-type complexes compared to that of the HG-II complex .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the outer-sphere interactions also influence the catalytic activities of HG-type complexes . In the design of functionalized HG-type complexes, the outer-sphere structural effects need to be considered in addition to the optimization of the metal coordination site .

属性

IUPAC Name |

(5E)-5-[(2-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S2/c1-8(2)16-10-6-4-3-5-9(10)7-11-12(15)14-13(17)18-11/h3-8H,1-2H3,(H,14,15,17)/b11-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIHLIJOGGGVLQ-YRNVUSSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C=C2C(=O)NC(=S)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=CC=C1/C=C/2\C(=O)NC(=S)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Chlorophenyl)-4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperazine](/img/structure/B416017.png)

![1-{[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-3,5-dimethylpiperidine](/img/structure/B416020.png)

![1-(3-Chlorophenyl)-4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperazine](/img/structure/B416028.png)

![4-Benzyl-1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperidine](/img/structure/B416031.png)

![(4-Benzylpiperazin-1-yl)[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone](/img/structure/B416035.png)

![1-{[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B416036.png)

![Benzotriazol-1-yl-[3-(2,6-dichloro-phenyl)-5-methyl-isoxazol-4-yl]-methanone](/img/structure/B416038.png)